N-tert-butyl-5-nitro-2,1,3-benzoxadiazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-5-nitro-2,1,3-benzoxadiazol-4-amine is an organic compound that belongs to the class of benzoxadiazoles. This compound is characterized by the presence of a tert-butylamino group and a nitro group attached to a benzoxadiazole ring. Benzoxadiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-5-nitro-2,1,3-benzoxadiazol-4-amine typically involves the nitration of 2,1,3-benzoxadiazole followed by the introduction of the tert-butylamino group. One common method involves the reaction of 2,1,3-benzoxadiazole with nitric acid to introduce the nitro group at the 5-position. This is followed by the reaction with tert-butylamine to introduce the tert-butylamino group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-butyl-5-nitro-2,1,3-benzoxadiazol-4-amine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butylamino group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products
Reduction: 4-(Tert-butylamino)-5-amino-2,1,3-benzoxadiazole.
Substitution: Various substituted benzoxadiazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the tert-butylamino group.
Wissenschaftliche Forschungsanwendungen
N-tert-butyl-5-nitro-2,1,3-benzoxadiazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of materials with specific properties, such as fluorescence.
Wirkmechanismus
The mechanism of action of N-tert-butyl-5-nitro-2,1,3-benzoxadiazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Tert-butylamino)-5-amino-2,1,3-benzoxadiazole: Similar structure but with an amino group instead of a nitro group.
4-(Tert-butylamino)-2,1,3-benzoxadiazole: Lacks the nitro group.
5-Nitro-2,1,3-benzoxadiazole: Lacks the tert-butylamino group.
Uniqueness
N-tert-butyl-5-nitro-2,1,3-benzoxadiazol-4-amine is unique due to the presence of both the tert-butylamino and nitro groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H12N4O3 |
---|---|
Molekulargewicht |
236.23 g/mol |
IUPAC-Name |
N-tert-butyl-5-nitro-2,1,3-benzoxadiazol-4-amine |
InChI |
InChI=1S/C10H12N4O3/c1-10(2,3)11-9-7(14(15)16)5-4-6-8(9)13-17-12-6/h4-5,11H,1-3H3 |
InChI-Schlüssel |
GAOBBAIZSWBHKL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC1=C(C=CC2=NON=C21)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C)NC1=C(C=CC2=NON=C21)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.